![molecular formula C6H6N4O4 B12359562 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

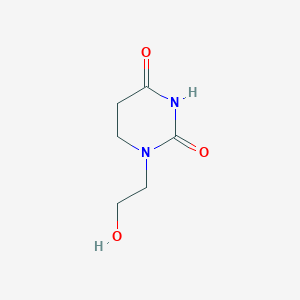

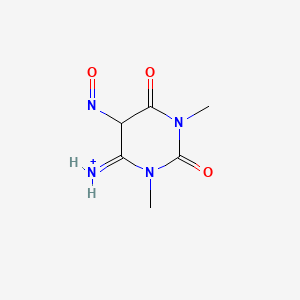

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. Its unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidin-2,4,6,8-tetron kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von Pyrimidin mit Ethylacetoacetat in Gegenwart von Natriummethoxid (NaOMe). Eine weitere Methode umfasst die Reaktion unter sauren Bedingungen mit Kohlendioxid-Atmosphäre .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung erfolgt typischerweise durch die kontrollierte schrittweise Umwandlung von 2,4,6,8-Tetrachlorpyrimido[5,4-d]pyrimidin in 2,4,6,8-tetrasubstituierte Derivate. Dieser Prozess erfordert präzise Reaktionsbedingungen, einschließlich niedriger Temperaturen und vorsichtiger Zugabe von Nukleophilen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidin-2,4,6,8-tetron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung liefern.

Substitution: Nukleophile Substitutionsreaktionen sind üblich und führen zu tetrasubstituierten Derivaten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene tetrasubstituierte Pyrimido[5,4-d]pyrimidine, die strukturell charakterisiert und analysiert wurden .

Wissenschaftliche Forschungsanwendungen

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidin-2,4,6,8-tetron hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

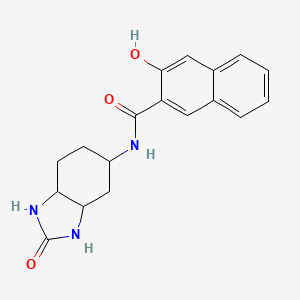

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Industrie: Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Feinchemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidin-2,4,6,8-tetron beinhaltet seine Interaktion mit molekularen Zielstrukturen wie CDKs. Die beteiligten Pfade umfassen die Regulation von Cyclin-CDK-Komplexen, die für die Zellteilung unerlässlich sind .

Wirkmechanismus

The mechanism of action of 1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone involves its interaction with molecular targets such as CDKs. The pathways involved include the regulation of cyclin-CDK complexes, which are essential for cell division .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

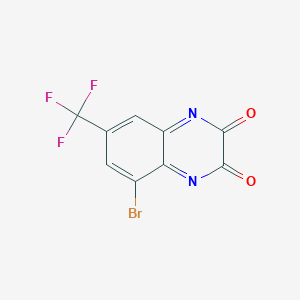

Pyrimido[4,5-d]pyrimidine: Diese Verbindungen teilen eine ähnliche bicyclische Struktur, unterscheiden sich jedoch in der Position der Stickstoffatome innerhalb der Ringe.

Einzigartigkeit

1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidin-2,4,6,8-tetron ist aufgrund seines spezifischen Substitutionsschemas und seines Potenzials als CDK-Inhibitor einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat es in Vorstudien vielversprechende Ergebnisse hinsichtlich seiner biologischen Aktivität und potenziellen therapeutischen Anwendungen gezeigt .

Eigenschaften

Molekularformel |

C6H6N4O4 |

|---|---|

Molekulargewicht |

198.14 g/mol |

IUPAC-Name |

1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone |

InChI |

InChI=1S/C6H6N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14) |

InChI-Schlüssel |

QTDIBWBXHFNEOT-UHFFFAOYSA-N |

Kanonische SMILES |

C12C(C(=O)NC(=O)N1)NC(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one](/img/structure/B12359479.png)

![disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12359500.png)

![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)